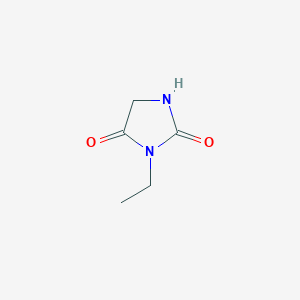
Ethyl 4-oxo-4H-pyran-3-carboxylate
Overview
Description
Ethyl 4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that exhibit a wide range of biological and pharmaceutical properties. This compound is characterized by the presence of an ethyl ester group at the 3-position and a keto group at the 4-position of the pyran ring.
Mechanism of Action
Target of Action
Similar compounds have been reported to act on melanocortin receptors and calcium channels .
Biochemical Pathways
The compound’s potential interaction with calcium channels suggests it may influence pathways involving calcium signaling .
Pharmacokinetics
The compound’s potential vasorelaxant properties suggest it may be absorbed and distributed in the body to exert its effects on the vascular system.
Result of Action
Related compounds have shown significant relaxant effects on carbachol-induced contraction in tracheal rat rings , suggesting potential anti-asthmatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-pyran-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the reaction of benzyl alcohol with pyran-2,4,5-trione to form 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, which is then esterified with ethyl acetate to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Multicomponent reactions (MCR) are often employed due to their high efficiency, atom economy, short reaction times, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyran derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
Ethyl 4-oxo-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyl 4-oxo-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: Similar structure but with a benzyloxy group instead of an ethyl ester group.
4-oxo-6-styryl-4H-pyran-2-carbonitriles: Contains a styryl group and a nitrile group, showing different chemical properties and applications.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carboxylate: A more complex structure with additional functional groups and different biological activities.
Properties
IUPAC Name |
ethyl 4-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLXWSIMUEPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3021232.png)





![Ethyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3021242.png)

